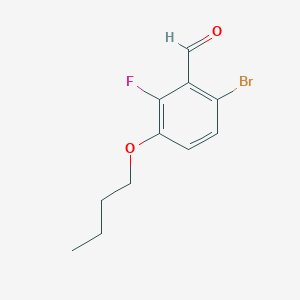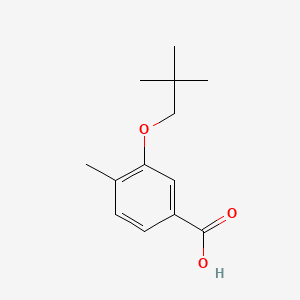
4-Methyl-3-(neopentyloxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3-(neopentyloxy)benzoic acid is an organic compound characterized by a benzoic acid core substituted with a methyl group at the 4-position and a neopentyloxy group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(neopentyloxy)benzoic acid typically involves multiple steps. One common method includes the alkylation of 4-methylbenzoic acid with neopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the neopentyloxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-3-(neopentyloxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The neopentyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: this compound can be converted to 4-methyl-3-(neopentyloxy)benzaldehyde.
Reduction: The reduction of the carboxylic acid group yields 4-methyl-3-(neopentyloxy)benzyl alcohol.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Methyl-3-(neopentyloxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Methyl-3-(neopentyloxy)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylbenzoic acid: Lacks the neopentyloxy group, making it less sterically hindered.
3-Methoxy-4-methylbenzoic acid: Contains a methoxy group instead of a neopentyloxy group, affecting its reactivity and solubility.
4-Methyl-3-(tert-butoxy)benzoic acid: Similar in structure but with a tert-butoxy group, influencing its chemical properties.
Uniqueness
4-Methyl-3-(neopentyloxy)benzoic acid is unique due to the presence of the bulky neopentyloxy group, which can impact its steric and electronic properties. This uniqueness makes it valuable for specific applications where such features are desired.
Propriétés
Formule moléculaire |
C13H18O3 |
|---|---|
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
3-(2,2-dimethylpropoxy)-4-methylbenzoic acid |
InChI |
InChI=1S/C13H18O3/c1-9-5-6-10(12(14)15)7-11(9)16-8-13(2,3)4/h5-7H,8H2,1-4H3,(H,14,15) |
Clé InChI |
HUUCZXXNPSHFDI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)O)OCC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




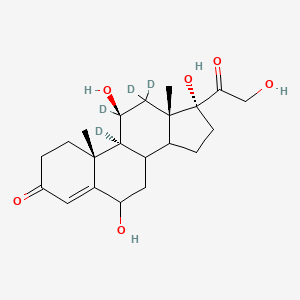
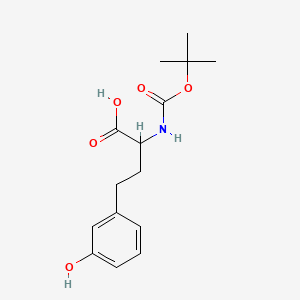
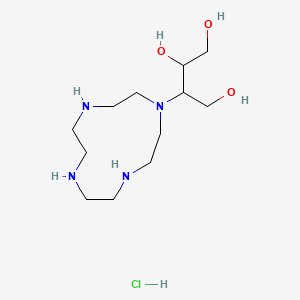
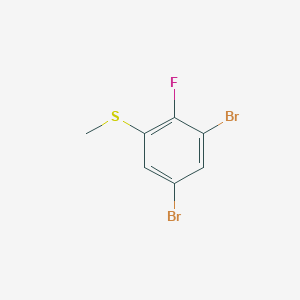

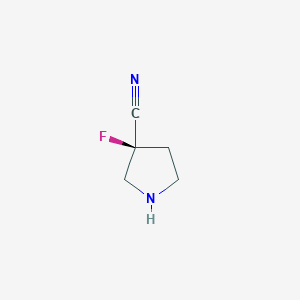
![2,8-Bis(5-bromothiophen-2-yl)-11-(2-octyldodecyl)-5lambda4-thia-4,6,10,11,12-pentazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene](/img/structure/B14770708.png)



